CID 156588688
Description
CID 156588688 is a PubChem Compound Identifier (CID) assigned to a unique chemical entity in the PubChem database. The characterization of such compounds typically involves techniques such as GC-MS (for volatile compounds; Figure 1 in ), LC-ESI-MS (for polar molecules like saponins; ), and collision-induced dissociation (CID) for structural elucidation in mass spectrometry .
Properties
Molecular Formula |
H2OSnZn |
|---|---|
Molecular Weight |
202.1 g/mol |
InChI |
InChI=1S/H2O.Sn.Zn/h1H2;; |
InChI Key |
ILTHVJJFYPQQHG-UHFFFAOYSA-N |
Canonical SMILES |
O.[Zn].[Sn] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 156588688 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CID 156588688 has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it may be used to study cellular processes and molecular interactionsAdditionally, it is used in industrial processes for the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of CID 156588688 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Physicochemical and Pharmacokinetic Properties
Structural and Functional Similarities
- Its synthesis involves green chemistry protocols using ionic liquids (), which may align with this compound if it is a halogenated aromatic compound.
- Its low solubility (0.249 mg/mL) contrasts with brominated analogs, highlighting halogen-dependent hydrophobicity .
- CID 53216313 (Boronic Acid Ester) : Boron-containing compounds are pivotal in Suzuki-Miyaura cross-coupling reactions. The high Log P (2.15) and moderate solubility (0.24 mg/mL) suggest utility in medicinal chemistry as protease inhibitors .
Research Findings and Methodological Considerations
Analytical Techniques
- Mass Spectrometry: this compound’s structural elucidation would require source-in CID-MS () to differentiate isomers, as demonstrated for ginsenosides .
- Chromatography : Fractionation via vacuum distillation (Figure 1C in ) could isolate this compound from complex mixtures, akin to essential oil components.
Challenges and Contradictions
- Data Gaps : The absence of experimental data for this compound necessitates reliance on analogous compounds, introducing uncertainty in property predictions.
Q & A
How do I formulate a focused research question for studying CID 156588688?
- Methodological Answer : Use frameworks like PICOT (Population/Problem, Intervention, Comparison, Outcome, Time) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
Q. What are essential components of experimental design for characterizing this compound?
- Methodological Answer : A robust design includes:
- Hypothesis : Explicitly state testable predictions (e.g., "this compound exhibits pH-dependent solubility").
- Variables : Control temperature, solvent purity, and instrumentation calibration.
- Replication : Triplicate measurements to assess reproducibility.
- Controls : Use reference compounds or blank samples.
Cite prior protocols (e.g., NMR characterization) and document deviations .
Q. How to conduct a literature review for this compound-related studies?
- Methodological Answer :
- Step 1 : Use academic databases (e.g., Web of Science, PubMed) with Boolean terms (e.g., "this compound AND synthesis NOT industrial").
- Step 2 : Prioritize primary sources (peer-reviewed journals) over secondary summaries.
- Step 3 : Map trends (e.g., catalytic applications) and gaps (e.g., limited toxicity data).
Tools like citation managers (Zotero, EndNote) streamline organization .
Advanced Research Questions
Q. How to resolve contradictions in experimental data for this compound’s reactivity?
- Methodological Answer :
- Identify Principal Contradictions : Distinguish artifacts (e.g., instrument error) from true anomalies using statistical tests (e.g., ANOVA).
- Cross-Validation : Replicate experiments with alternative techniques (e.g., HPLC vs. GC-MS).
- Contextual Analysis : Compare conditions (e.g., ambient vs. inert atmosphere) across studies.
Frameworks from dialectical materialism (principal vs. secondary contradictions) guide systematic analysis .
Q. What frameworks optimize methodology for this compound’s synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading).
- Green Chemistry Principles : Minimize waste via solvent selection (e.g., water vs. THF).
- Machine Learning : Predict optimal reaction conditions using prior datasets.
Justify method choices based on cost, scalability, and data quality .
Q. How to ensure reproducibility in this compound’s characterization data?
- Methodological Answer :
- Detailed Protocols : Include step-by-step procedures, equipment models, and calibration metrics.
- Supporting Information : Provide raw data (e.g., NMR spectra, chromatograms) in supplementary files.
- Peer Review : Pre-publish protocols on platforms like *Protocols.io * for community feedback.
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for transparency .
Data Analysis & Reporting
Q. How to analyze contradictions between computational and experimental results for this compound?
- Methodological Answer :
- Error Analysis : Quantify uncertainties in DFT calculations (e.g., basis set limitations) versus experimental margins (e.g., ±0.5% purity).
- Sensitivity Testing : Vary parameters (e.g., solvent polarity in simulations) to match empirical data.
- Meta-Analysis : Compare discrepancies across similar compounds to identify systemic issues .
Q. What ethical considerations apply to this compound research?
- Methodological Answer :
- Safety Protocols : Adhere to OSHA guidelines for handling hazardous intermediates.
- Data Integrity : Avoid selective reporting; disclose null results.
- Conflict of Interest : Declare funding sources (e.g., pharmaceutical sponsors).
Journals like Biochemistry (Moscow) enforce strict ethical standards .
Writing & Dissemination
Q. How to structure a manuscript for this compound studies?
- Methodological Answer :
- IMRAD Format :
- Introduction : Link this compound’s properties to broader applications (e.g., drug design).
- Methods : Use subheadings (e.g., "Synthesis", "Spectroscopy").
- Results : Separate observations (e.g., "Yield: 78%") from interpretations.
- Discussion : Contrast findings with prior work (e.g., "Unlike CID 123456, this compound..." ).
Follow journal-specific word limits and citation styles (APA, ACS) .
Q. How to address peer review critiques on this compound’s mechanistic studies?
- Methodological Answer :
- Revision Matrix : Tabulate reviewer comments, responses, and line numbers.
- Supplementary Data : Add control experiments (e.g., isotope labeling) to validate mechanisms.
- Tone : Avoid defensiveness; use evidence-based rebuttals (e.g., "As suggested, we repeated XRD under N₂").
Resources like Web of Science Research Assistant aid in refining arguments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
